Methyldopate hydrochloride Methyldopate hydrochloride Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
Brand Name: Vulcanchem
CAS No.: 2508-79-4
VCID: VC0008037
InChI: InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
SMILES: CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol

Methyldopate hydrochloride

CAS No.: 2508-79-4

Cat. No.: VC0008037

Molecular Formula: C12H18ClNO4

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Methyldopate hydrochloride - 2508-79-4

Specification

Description Methyldopate Hydrochloride is the hydrochloride salt form of methyldopa, a phenylalanine derivate and aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
CAS No. 2508-79-4
Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
Standard InChI Key QSRVZCCJDKYRRF-YDALLXLXSA-N
Isomeric SMILES CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl
SMILES CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Canonical SMILES CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Appearance Solid powder

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